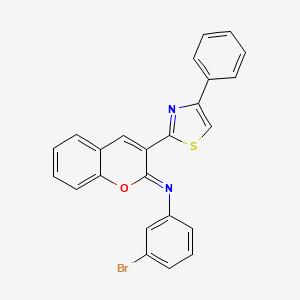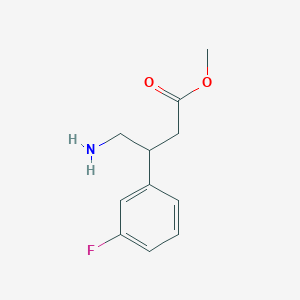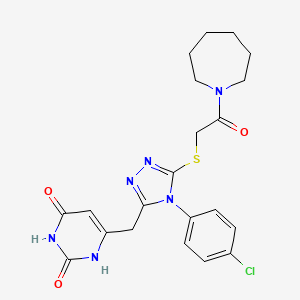
4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with hydroxy, methyl, and phenylmethoxy groups
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
Biochemical Pathways
Benzylic compounds are known to undergo oxidative degradation, a process usually effected by hot acidic permanganate solutions .
Result of Action
The removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen, as the latter destroys the aromaticity of the ring .
Action Environment
The suzuki–miyaura coupling reaction, which involves similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde typically involves the reaction of appropriate substituted benzaldehydes with phenylmethoxy and hydroxy groups under controlled conditions. One common method includes the use of formaldehyde and phenol derivatives in the presence of catalysts like anhydrous magnesium chloride and triethylamine in tetrahydrofuran, followed by heating under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Applications De Recherche Scientifique
4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2-hydroxy-: A simpler structure with only a hydroxy group attached to the benzaldehyde core.
Benzaldehyde, 2,6-dihydroxy-4-methyl-: Contains additional hydroxy and methyl groups, making it more reactive.
Benzaldehyde, 2-hydroxy-4-methoxy-: Features a methoxy group instead of a phenylmethoxy group, altering its chemical properties.
Uniqueness
4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
IUPAC Name |
2-hydroxy-6-methyl-4-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-13(8-15(17)14(11)9-16)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCZDODQRBPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)







![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({5-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2762121.png)



![4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene](/img/structure/B2762127.png)
